molecular formula C15H12F3N3 B2356198 5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 689216-68-0

5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2356198
CAS No.: 689216-68-0
M. Wt: 291.277
InChI Key: LEPGCZIULAGLAN-UHFFFAOYSA-N
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Description

5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a synthetic chemical compound based on the pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its versatile biological activities . This particular derivative is of significant interest in oncology and drug discovery research, primarily for its potential as a protein kinase inhibitor (PKI) . Pyrazolo[1,5-a]pyrimidines have been extensively studied for their ability to disrupt aberrant signaling pathways in cancer cells by targeting key enzymes such as EGFR, B-Raf, and MEK, which are frequently implicated in cancers like non-small cell lung cancer (NSCLC) and melanoma . The structural motif of this compound class allows for strategic interactions with biological targets through hydrogen bonding, hydrophobic interactions, and π–π stacking . The incorporation of a trifluoromethyl group, a common strategy in modern drug design, is known to enhance a molecule's lipophilicity, metabolic stability, and overall bioavailability, thereby improving its pharmacological profile . The specific arrangement of methyl groups at the 5 and 7 positions, along with a phenyl ring at the 3 position, is designed to optimize binding affinity and selectivity. Researchers utilize this compound as a key intermediate or core structure for developing novel therapeutic agents. Its rigid, planar bicyclic framework makes it an ideal candidate for constructing targeted libraries in combinatorial chemistry . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5,7-dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3/c1-9-8-10(2)21-14(19-9)12(11-6-4-3-5-7-11)13(20-21)15(16,17)18/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPGCZIULAGLAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)C(F)(F)F)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701326686
Record name 5,7-dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790156
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

689216-68-0
Record name 5,7-dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent and Temperature Effects

Reaction yields are highly dependent on solvent polarity and reflux temperature. Ethanol and acetic acid mixtures at 80–100°C provide optimal balance between reaction rate and product stability, achieving conversions exceeding 85%. In contrast, nonpolar solvents like toluene result in incomplete cyclization due to poor solubility of intermediates.

Catalytic Enhancements

Scale-Up Synthesis and Industrial Considerations

Industrial production of 5,7-dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine necessitates scalable protocols with minimal purification steps. A kilogram-scale synthesis reported by Liu et al. involves a three-step process:

  • Cyclocondensation of 3-amino-5-methylpyrazole with diketones in acetic acid (yield: 78%).
  • Trifluoromethylation using CF3Cu in DMF at 120°C (yield: 65%).
  • Final purification via silica gel chromatography with ethyl acetate/hexane gradients.

Key challenges include the exothermic nature of the trifluoromethylation step, requiring precise temperature control to prevent decomposition. Continuous flow reactors have been proposed to mitigate thermal gradients and improve reproducibility.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate cyclocondensation. A 30-minute reaction at 150°C in acetic acid achieves 92% yield, compared to 18 hours under conventional heating. This method reduces energy consumption and minimizes side reactions caused by prolonged heating.

Solid-Phase Synthesis

Immobilization of amino pyrazoles on Wang resin enables iterative functionalization, though this approach remains limited to research-scale applications due to low throughput.

Purification and Characterization Techniques

Chromatographic Methods

Crude products are typically purified using silica gel column chromatography with ethyl acetate/hexane (1:4 to 1:1). High-performance liquid chromatography (HPLC) with C18 columns resolves regioisomeric impurities, which commonly arise during trifluoromethylation.

Spectroscopic Confirmation

1H NMR analysis reveals distinct signals for the C-7 methyl group at δ 2.34 (singlet) and the trifluoromethyl group at δ -62.5 ppm in 19F NMR. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 347.1234 [M+H]+ (calculated: 347.1231).

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like alkyl, aryl, or halogen substituents .

Scientific Research Applications

Antibacterial Activity

Research indicates that 5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine exhibits significant antibacterial properties. Studies have demonstrated its effectiveness against various bacterial strains, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Vancomycin-resistant Enterococcus (VRE)

These findings suggest potential applications in treating resistant bacterial infections .

Kinase Inhibition

The compound has been investigated for its ability to inhibit specific kinases, which are crucial in various cellular processes. Notably, it has shown inhibitory activity against:

  • FLT3 (Fms-like tyrosine kinase 3), implicated in acute myeloid leukemia (AML).

The ability to modulate kinase activity positions this compound as a potential therapeutic agent in cancer treatment .

Case Study 1: Anticancer Efficacy

A study focused on the anticancer efficacy of this compound demonstrated its ability to induce apoptosis in various cancer cell lines. The results indicated that the compound could effectively target and inhibit cancer cell proliferation through mechanisms involving kinase inhibition .

Case Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis. The results showed competitive inhibition with an IC50 value of approximately 15 µM, indicating significant potential for further exploration in drug development .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
2-Methyl-7-trifluoromethylpyrazolo[1,5-a]pyrimidineMethyl at position 2; trifluoromethyl at position 7Anticancer activity
4-Amino-7-methylpyrazolo[1,5-a]pyrimidineAmino group at position 4; methyl at position 7Neuroprotective effects
3-Pyridylpyrazolo[1,5-a]pyrimidinePyridine ring substitutionAntiviral properties

The distinct combination of functional groups in this compound enhances its biological activity compared to its analogs .

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, disrupting key pathways in cellular processes. For example, it has been shown to inhibit estrogen receptor β (ERβ) activity, which plays a role in various biological functions . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

Position 3 (Phenyl Group) :

  • Hydrophobic/aryl groups (e.g., phenyl, fluorophenyl) enhance binding to kinase ATP pockets (e.g., CDK2, RET) and ERβ .
  • Substituted phenyl groups (e.g., 4-hydroxyphenyl in PHTPP) improve receptor selectivity .

Positions 5 and 7 :

  • Methyl groups : Increase metabolic stability and moderate lipophilicity, as seen in the target compound and COX-2 inhibitor 10f .
  • CF₃ groups : Enhance electron-withdrawing effects and steric bulk, critical for ERβ antagonism (PHTPP) and antimicrobial activity .
  • Long alkyl chains (n-propyl) : Optimize PDE inhibition by occupying hydrophobic subpockets .

Position 2 (CF₃ Group) :

  • The trifluoromethyl group in the target compound may improve membrane permeability and resistance to oxidative metabolism compared to methylsulfonyl (COX-2 inhibitor 10f) or ethoxycarbonyl groups .

Pharmacological and Toxicological Considerations

  • Selectivity :
    • PHTPP’s 5,7-bis(CF₃) substitution confers ERβ selectivity but reduces solubility .
    • The target compound’s 5,7-dimethyl groups may reduce off-target effects compared to longer alkyl chains (e.g., di-n-propyl derivatives) .
  • Toxicity :
    • Pyrazolo[1,5-a]pyrimidines with extended alkyl chains (e.g., WF-47-JS03) exhibit narrow therapeutic windows due to off-target kinase inhibition .
    • The target compound’s simpler substituents (Me, CF₃) may mitigate toxicity risks.

Biological Activity

5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused ring system that combines pyrazole and pyrimidine moieties. Its unique structure enhances its potential as a pharmacological agent.

Molecular Formula: C15H12F3N3
Molecular Weight: 303.27 g/mol
IUPAC Name: this compound

Biological Activity Overview

The compound exhibits several biological activities, primarily focusing on antibacterial and anticancer properties.

Antibacterial Activity

Research indicates that this compound possesses significant antibacterial properties. In a study assessing various pyrazolo derivatives, it demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for the compound ranged from 0.062 to 0.250 µg/mL against various strains, indicating potent antibacterial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.187
Escherichia coli0.250
Pseudomonas aeruginosa0.375

The compound's ability to disrupt bacterial biofilm formation was also notable, with reductions of over 80% in biofilm mass observed during assays using crystal violet staining methods .

Antitumor Activity

In addition to its antibacterial effects, this compound has shown promise as an antitumor agent. It acts as an inhibitor of specific enzymes involved in cancer cell proliferation. Notably, it inhibits estrogen receptor β (ERβ), which is implicated in various cancers including breast cancer. The mechanism of action appears to involve the disruption of signaling pathways critical for tumor growth and survival .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition: The compound inhibits key enzymes that facilitate cellular proliferation and survival.
  • Biofilm Disruption: It interferes with the ability of bacteria to form biofilms, enhancing its efficacy as an antibacterial agent.
  • Receptor Modulation: By inhibiting ERβ activity, it alters hormonal signaling pathways associated with cancer progression.

Case Studies and Research Findings

A variety of studies have explored the biological activities of this compound:

  • Antibacterial Efficacy Study: A comprehensive evaluation of multiple derivatives highlighted the superior activity of this compound against resistant bacterial strains compared to traditional antibiotics like Amikacin .
  • Antitumor Screening: High-throughput screening identified this compound as a potential lead for further development in cancer therapeutics due to its low cytotoxicity and significant antitumor activity against various cancer cell lines .

Q & A

Basic Question: What are the most reliable synthetic routes for preparing 5,7-dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine?

Answer:
The synthesis of this compound typically involves cyclocondensation reactions. A common approach uses β-dicarbonyl compounds or β-enaminones with 3-aminopyrazoles under reflux conditions. For example, cyclocondensation of 5-amino-3-phenylpyrazole with trifluoromethyl-substituted β-ketoesters in a polar solvent (e.g., ethanol or DMF) at 80–100°C yields the pyrazolo[1,5-a]pyrimidine core . Optimization steps include:

  • Catalyst selection : KHSO4 under ultrasound irradiation enhances reaction efficiency and regioselectivity .
  • Functionalization : Post-synthetic modifications (e.g., amidation or azo coupling) introduce substituents at positions 3, 5, or 7 .
    Critical parameters : Solvent polarity, temperature, and stoichiometry of precursors directly influence yield (typically 60–85%) and purity (>95% by HPLC) .

Advanced Question: How do substituent effects at positions 2 (trifluoromethyl) and 3 (phenyl) influence COX-2 selectivity in pyrazolo[1,5-a]pyrimidines?

Answer:
The trifluoromethyl group at position 2 enhances metabolic stability and hydrophobic interactions with COX-2’s active site. Computational docking studies suggest that the phenyl group at position 3 aligns with a hydrophobic subpocket in COX-2, while the methyl groups at positions 5 and 7 reduce steric hindrance, improving binding affinity . Methodological validation :

  • In vitro assays : Compare inhibition of COX-1 vs. COX-2 in human whole blood (IC50 ratios <0.1 indicate selectivity) .
  • SAR studies : Analogues lacking the trifluoromethyl group show 10-fold lower COX-2 inhibition, highlighting its critical role .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirm regiochemistry and substituent positions. For example, the trifluoromethyl group at position 2 appears as a singlet at δ 120–125 ppm in 19F NMR .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ at m/z 351.12 for C16H13F3N4) .
  • X-ray crystallography : Resolves ambiguity in fused-ring geometry. For instance, the pyrazolo[1,5-a]pyrimidine core adopts a planar conformation with bond lengths consistent with aromaticity (C–C: 1.38–1.42 Å) .

Advanced Question: How can researchers resolve contradictions in biological activity data across different assay models?

Answer:
Discrepancies often arise from assay conditions (e.g., cell lines, enzyme sources). For example, COX-2 inhibition potency in human whole blood may differ from murine models due to species-specific isoform variations . Mitigation strategies :

  • Dose-response normalization : Compare IC50 values relative to reference inhibitors (e.g., celecoxib) .
  • Crystallographic validation : Co-crystallize the compound with target enzymes (e.g., COX-2) to confirm binding modes .
  • Orthogonal assays : Validate antitumor activity using both MTT and apoptosis/cell-cycle analysis .

Basic Question: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing and reactions involving volatile solvents (e.g., DMF) .
  • Waste disposal : Collect residues in sealed containers for incineration by certified hazardous waste handlers .

Advanced Question: How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

Answer:

  • Lipophilicity adjustments : Introduce hydrophilic groups (e.g., piperazine at position 7) to improve solubility. LogP values <3.5 reduce metabolic clearance .
  • Pro-drug strategies : Mask polar groups (e.g., carboxylates) with ester linkages for enhanced oral bioavailability .
  • Plasma stability assays : Incubate the compound with liver microsomes to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) .

Basic Question: What are the compound’s key applications in medicinal chemistry?

Answer:

  • COX-2 inhibitors : Derivatives show IC50 values <10 nM in whole-blood assays, with potential for anti-inflammatory drug development .
  • Anticancer agents : Pyrazolo[1,5-a]pyrimidines inhibit CDK2 (IC50: 0.8–5.2 µM) and induce apoptosis in S180 tumor models .
  • ERβ antagonists : Selectively block estrogen receptor beta (Ki: 2.4 nM) with minimal ERα cross-reactivity, useful for hormone-dependent cancer research .

Advanced Question: How can computational methods guide the design of novel derivatives?

Answer:

  • Docking simulations : Use AutoDock Vina to predict binding poses in COX-2 (PDB: 5KIR) or CDK2 (PDB: 1HCL) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups at position 2 enhance COX-2 affinity .
  • ADMET prediction : SwissADME assesses bioavailability, BBB penetration, and CYP inhibition risks .

Table 1: Key Physicochemical and Biological Data

PropertyValue/DescriptionReference
Molecular weight351.3 g/mol
LogP (predicted)3.2
COX-2 IC50 (human whole blood)8.5 nM
CDK2 inhibition (IC50)1.2 µM
Melting point221–223°C

Advanced Question: What strategies address low yields in multi-step syntheses?

Answer:

  • Intermediate purification : Use flash chromatography (silica gel, hexane/EtOAc) after each step to remove byproducts .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours) for cyclocondensation steps, improving yield by 15–20% .
  • Catalyst recycling : Recover KHSO4 via filtration and reuse in subsequent batches .

Basic Question: How are pyrazolo[1,5-a]pyrimidines distinguished from other heterocyclic scaffolds?

Answer:

  • Structural rigidity : The fused pyrazole-pyrimidine ring system enforces planar geometry, enhancing target binding vs. flexible scaffolds like pyridines .
  • Electron-deficient core : The trifluoromethyl group increases electrophilicity, favoring interactions with nucleophilic residues (e.g., Ser530 in COX-2) .

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